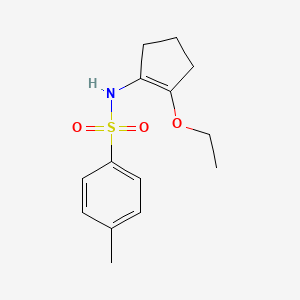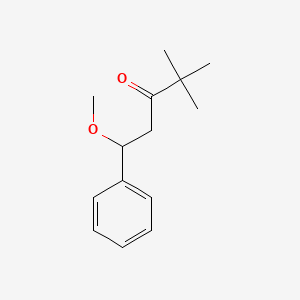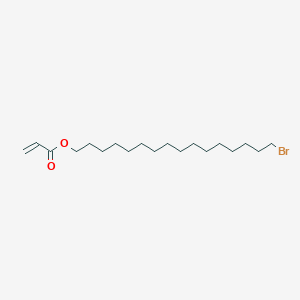![molecular formula C10H11F3N2O3 B14310295 1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]- CAS No. 115416-50-7](/img/structure/B14310295.png)
1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]- is an organic compound characterized by the presence of a propanol group attached to a phenyl ring substituted with a nitro group and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]- typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amination: The amino group is introduced through reactions with amines or ammonia under suitable conditions.
Propanol Attachment: The final step involves attaching the propanol group to the phenyl ring, which can be achieved through various organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, trifluoromethylation, and amination processes, followed by purification and quality control steps to ensure the desired product is obtained with high purity and yield.
化学反応の分析
Types of Reactions
1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or trifluoromethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted phenyl derivatives.
科学的研究の応用
1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]- involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Nitro-3-(trifluoromethyl)phenol: Similar structure but lacks the propanol group.
1-[(3-Trifluoromethyl)phenyl]propanol-1: Similar structure but lacks the nitro group.
2-Propanol, 1,1,1,3,3,3-hexafluoro-: Contains a trifluoromethyl group but differs in overall structure.
Uniqueness
1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]- is unique due to the combination of the nitro, trifluoromethyl, and propanol groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.
特性
| 115416-50-7 | |
分子式 |
C10H11F3N2O3 |
分子量 |
264.20 g/mol |
IUPAC名 |
3-[4-nitro-3-(trifluoromethyl)anilino]propan-1-ol |
InChI |
InChI=1S/C10H11F3N2O3/c11-10(12,13)8-6-7(14-4-1-5-16)2-3-9(8)15(17)18/h2-3,6,14,16H,1,4-5H2 |
InChIキー |
OULQLZUXDBHSNY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NCCCO)C(F)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(Pyridin-3-yl)methyl]cyclooctanecarboxamide](/img/structure/B14310229.png)
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea](/img/structure/B14310238.png)



![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine](/img/structure/B14310312.png)
